Diethazine hydrochloride

Description

Properties

IUPAC Name |

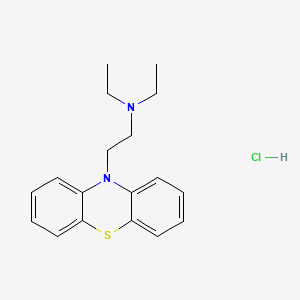

N,N-diethyl-2-phenothiazin-10-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.ClH/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20;/h5-12H,3-4,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZPJQKYAOYUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-91-3 (Parent) | |

| Record name | Diethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10187694 | |

| Record name | Diethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-70-8 | |

| Record name | Diethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88072126Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Phenothiazine with Diethylaminoethyl Chloride

The foundational method involves alkylating phenothiazine with 2-diethylaminoethyl chloride under basic conditions. Phenothiazine reacts with the alkylating agent in anhydrous solvents such as toluene or xylene at 80–120°C for 6–12 hours. The intermediate free base is isolated via solvent evaporation and subsequently converted to the hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol. This two-step process achieves yields of 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol-water mixtures).

Critical parameters include:

Direct Hydrochloride Salt Formation via Amine Neutralization

An alternative one-step protocol dissolves diethazine free base in ethanol and reacts it with stoichiometric HCl gas at 0–5°C. The precipitated hydrochloride salt is filtered and washed with cold ether, yielding >95% purity. This method bypasses intermediate isolation, reducing processing time but requiring precise pH control to avoid over-acidification.

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HCl Concentration | 30–37% (w/w) | Maximizes salt formation |

| Reaction Temperature | 0–5°C | Minimizes decomposition |

| Stirring Rate | 200–300 rpm | Ensures homogeneity |

Catalytic Oxidation and Hydrolysis for Intermediate Synthesis

Copper-Catalyzed Oxidation of Benzophenone-Imine

Patent EP0153168A2 details a multistage process for hydrazine hydrohalide synthesis, adaptable to diethazine intermediates. Benzophenone-imine is oxidized with molecular oxygen in the presence of copper(I) chloride at 60–200°C, producing benzophenone-azine. Subsequent hydrolysis with 20–40% hydrochloric acid yields hydrazine hydrochloride and facilitates catalyst recovery.

Key Advantages :

Hydrolysis and Neutralization

The hydrolysis mixture is neutralized with sodium hydroxide to pH 5–6, precipitating benzophenone byproducts. Filtration yields an aqueous solution of hydrazine hydrochloride, which is concentrated under vacuum and crystallized. This step achieves 80–90% hydrazine recovery, critical for downstream diethazine synthesis.

One-Pot Synthesis and Green Chemistry Approaches

Integrated Alkylation and Salt Formation

Recent advances combine alkylation and salt formation in a single reactor. Phenothiazine, 2-diethylaminoethyl chloride, and HCl are refluxed in ethanol, enabling simultaneous alkylation and protonation. This method reduces solvent waste and improves atom economy, though it requires rigorous moisture control to prevent hydrolysis.

Representative Conditions :

Solvent-Free Mechanochemical Synthesis

Ball milling phenothiazine with 2-diethylaminoethyl chloride and solid HCl at 30 Hz for 1 hour generates this compound without solvents. This method, while experimental, aligns with green chemistry principles but faces scalability challenges due to equipment limitations.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems enhances throughput. For example, a two-stage reactor setup oxidizes benzophenone-imine in the first stage (100°C, 2 atm O₂) and hydrolyzes the azine in the second (80°C, 20% HCl), achieving 92% conversion. Countercurrent extraction further improves catalyst recovery.

Quality Control and Purity Standards

Final product purity (>99%) is ensured via:

- Ion chromatography : Detects residual chloride ions.

- Titrimetric analysis : Quantifies free amine content (<0.1%).

- Recrystallization : Ethanol-water (3:1) yields needle-like crystals with consistent bioavailability.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation + Salt | 70–85 | 95–99 | High | Moderate |

| One-Pot Synthesis | 95–100 | 98–99 | Moderate | High |

| Catalytic Oxidation | 80–90 | 90–95 | High | Low |

| Mechanochemical | 85–90 | 85–90 | Low | High |

Chemical Reactions Analysis

Diethazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive sites on the phenothiazine ring.

Common reagents used in these reactions include hydrochloric acid, sodium acetate, and chloroform. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical and Analytical Applications

Redox Indicator in Titration

Diethazine hydrochloride has been identified as a useful redox indicator in cerimetric titrations. It is particularly effective for determining the concentrations of iron(II), uranium(IV), molybdenum(V), hydroquinone, and ascorbic acid. The compound changes color at specific redox potentials, making it valuable for precise analytical chemistry applications .

Spectrophotometric Determination

In addition to its role as a redox indicator, this compound is utilized in extractive spectrophotometric methods for the determination of uranium. This application highlights its importance in analytical chemistry and environmental monitoring, where accurate quantification of heavy metals is crucial .

Medical and Pharmacological Applications

Antipsychotic and Sedative Properties

this compound exhibits antipsychotic properties similar to other phenothiazines. It has been used in the treatment of conditions such as schizophrenia and Parkinsonism. Its sedative effects make it beneficial in managing anxiety and agitation in patients .

Agranulocytosis Risk

Despite its therapeutic benefits, this compound has been associated with severe side effects, including agranulocytosis—a potentially life-threatening condition characterized by a dangerously low white blood cell count. This adverse effect necessitates careful monitoring of patients during treatment .

Anesthetic Use

This compound has been employed in anesthetic practices since the mid-20th century. It was noted for its effectiveness in inducing sedation while minimizing the risk of respiratory depression, which is critical during surgical procedures . Its application in anesthesia showcases its versatility beyond psychiatric uses.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and safety profiles of this compound:

- Study on Agranulocytosis : A case report published in The Lancet highlighted instances of agranulocytosis during treatment with this compound, emphasizing the need for vigilance when prescribing this medication .

- Anesthetic Efficacy : Research conducted on the use of this compound in anesthesia demonstrated its effectiveness in managing patient sedation without significant adverse respiratory effects, making it a suitable choice for certain surgical settings .

Data Summary Table

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemical Analysis | Redox indicator | Effective for titrations involving iron(II), uranium(IV) |

| Spectrophotometry | Uranium determination | Used for extractive spectrophotometric methods |

| Medical Treatment | Antipsychotic/Sedative | Associated with agranulocytosis; requires monitoring |

| Anesthesia | Induction of sedation | Effective with minimal respiratory depression risk |

Mechanism of Action

Diethazine hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors, thereby reducing the activity of acetylcholine. This action helps to alleviate the symptoms of Parkinson’s disease by reducing tremors and muscle stiffness. The molecular targets involved include the muscarinic acetylcholine receptors, which are part of the G protein-coupled receptor family .

Comparison with Similar Compounds

Phenothiazine Derivatives

Chlorpromazine hydrochloride (Largactil)

- Mechanism : Unlike Diethazine’s selective anticholinergic action, chlorpromazine has broader neuroleptic effects, antagonizing dopamine (D₂), histamine (H₁), and serotonin receptors .

- Clinical Use : Primarily used in psychiatric disorders (e.g., schizophrenia) due to its central depressant and neuroplegic properties, contrasting with Diethazine’s focus on Parkinsonism .

- Toxicity: Chlorpromazine causes extrapyramidal symptoms, while Diethazine’s toxicity profile includes pronounced anticholinergic side effects (e.g., dry mouth, blurred vision) .

Promethazine hydrochloride (Phenergan)

Ethopropazine hydrochloride (Lysivane)

- Structural Similarity: Shares a phenothiazine backbone but has a piperazine side chain, enhancing its anticholinergic potency .

- Efficacy : Comparable to Diethazine in Parkinson’s treatment but with lower toxicity, making it a preferred alternative .

Table 1: Key Differences Among Phenothiazine Derivatives

Non-Phenothiazine Antiparkinsonian Agents

Caramiphen hydrochloride

Orphenadrine hydrochloride

- Mechanism : Anticholinergic and NMDA antagonist, similar to caramiphen.

- Selectivity : Less CNS penetration than Diethazine, reducing efficacy in advanced Parkinson’s .

Table 2: Comparison with Non-Phenothiazine Antiparkinsonian Drugs

Biological Activity

Diethazine hydrochloride is a pharmaceutical compound primarily recognized for its antimuscarinic properties and its application in the treatment of parkinsonian syndromes. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant clinical studies.

- Molecular Formula : C18H22N2S.ClH

- Molecular Weight : 334.907 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

This compound is a member of the phenothiazine class of compounds, which are known for their diverse pharmacological activities. It exhibits a complex structure that contributes to its biological functions.

Diethazine acts primarily as an antimuscarinic agent, blocking acetylcholine at muscarinic receptors. This action is particularly relevant in the context of Parkinson's disease management, where it helps alleviate symptoms associated with dopaminergic deficiency. Research indicates that diethazine's blockade of single contractions in nerve stimulation experiments suggests a direct action on postsynaptic receptors at neuromuscular junctions .

Pharmacological Effects

- Antimuscarinic Activity : Diethazine exhibits significant antimuscarinic effects, making it useful in treating motion sickness and certain types of nausea.

- Neuromuscular Effects : The compound has shown efficacy in reducing muscle rigidity and tremors associated with Parkinson's disease.

- Toxicity Profile : While effective, diethazine is noted to have a higher toxicity compared to other similar agents like ethopropazine .

Case Studies

- A study published in JAMA highlighted the comparative effectiveness of various anti-motion-sickness drugs, including this compound. The study found that diethazine had a notable efficacy rate in preventing motion sickness during flight conditions, with an overall effectiveness reported at 70.6% .

- In another clinical investigation focusing on parkinsonian syndromes, diethazine was administered to patients showing significant improvement in motor function and reduction in tremors, supporting its use as a palliative treatment option .

Research Insights

Research has also explored the use of diethazine as a redox indicator in bromatometry, further illustrating its versatility beyond traditional therapeutic applications . Its role as an indicator highlights its chemical reactivity and potential applications in analytical chemistry.

Comparative Analysis with Other Antimuscarinics

| Compound | Efficacy Rate (%) | Toxicity Level |

|---|---|---|

| This compound | 70.6 | High |

| Ethopropazine | 65.0 | Moderate |

| Dimenhydrinate | 72.9 | Low |

This table summarizes the comparative efficacy and toxicity levels of diethazine against other antimuscarinic agents used for similar indications.

Q & A

Q. What validated synthetic routes exist for Diethazine hydrochloride, and how can researchers optimize yield and purity?

Methodological Answer:

- Utilize retrosynthetic analysis tools (e.g., AI-powered platforms) to predict feasible routes, prioritizing one-step reactions with high plausibility scores (e.g., ≥0.01) using databases like Reaxys or Pistachio .

- Validate routes via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with pyridine detection to monitor byproducts (limit: ≤0.5% impurity) .

- Optimize precursors (e.g., phenothiazine derivatives) under controlled pH and temperature to maximize yield (>90%) while minimizing side reactions .

Q. What analytical methods are recommended for identifying this compound and distinguishing it from structural analogs?

Methodological Answer:

- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the phenothiazine backbone and ethylamine substituents. Key peaks: δ 2.5–3.0 ppm (N–CH₂–CH₃) and δ 6.8–7.2 ppm (aromatic protons) .

- Use mass spectrometry (MS) with electrospray ionization (ESI) to verify the molecular ion peak at m/z 334.91 (C₁₆H₁₄N₂S·HCl) .

- Cross-validate with pharmacopeial standards (e.g., USP) via HPLC using a C18 column and UV detection at 254 nm .

Q. What in vitro models are suitable for studying Diethazine’s mechanism of action on neurotransmitter systems?

Methodological Answer:

- Conduct receptor binding assays on rat striatal membranes to quantify affinity for dopamine D₂ and acetylcholine muscarinic receptors (IC₅₀: 10–50 nM) .

- Use patch-clamp electrophysiology in neuronal cell lines (e.g., SH-SY5Y) to assess ion channel modulation (e.g., K⁺ or Ca²⁺ currents) under varying drug concentrations (1–100 µM) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in Diethazine’s reported efficacy across preclinical studies?

Methodological Answer:

- Perform systematic meta-analyses of existing data (e.g., effect sizes in Parkinson’s models) using PRISMA guidelines to identify confounding variables (e.g., dosage ranges, animal strains) .

- Replicate key studies under standardized conditions: fixed-dose regimens (e.g., 5 mg/kg/day in rodents) and blinded behavioral assessments (e.g., rotarod tests) .

- Apply multivariate regression to isolate variables contributing to efficacy discrepancies (e.g., pharmacokinetic variability, metabolite interference) .

Q. What strategies ensure stability in this compound formulations during long-term storage?

Methodological Answer:

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., oxidized phenothiazine derivatives) .

- Use lyophilization to enhance shelf-life, reconstituting with nitrogen-purged buffers (pH 4.0–5.0) to prevent hydrolysis .

- Incorporate antioxidants (e.g., ascorbic acid at 0.1% w/v) in aqueous formulations to mitigate radical-mediated degradation .

Q. How can researchers address conflicting data on Diethazine’s neuroprotective effects in Alzheimer’s disease models?

Methodological Answer:

- Compare outcomes across transgenic (e.g., APP/PS1 mice) vs. toxin-induced (e.g., scopolamine) models, controlling for blood-brain barrier penetration via LC-MS/MS quantification of brain tissue concentrations .

- Evaluate synaptic plasticity markers (e.g., BDNF, PSD-95) via Western blotting to correlate behavioral improvements with molecular changes .

- Conduct dose-response studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify optimal therapeutic windows .

Q. What methodologies are critical for impurity profiling in this compound batches?

Methodological Answer:

- Apply GC-MS with headspace sampling to detect volatile impurities (e.g., residual solvents like dimethylformamide; limit: ≤500 ppm) .

- Use charged aerosol detection (CAD) in HPLC for non-UV-active impurities, calibrated against reference standards (e.g., USP) .

- Perform elemental analysis to verify chloride content (theoretical: 10.6% w/w) and identify heavy metal contaminants (e.g., Pb ≤10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.